molecular formula C8H8BrN3O B1233035 4-Bromobenzaldehydesemicarbazone

4-Bromobenzaldehydesemicarbazone

Cat. No.: B1233035
M. Wt: 242.07 g/mol
InChI Key: HSXITYGMCRTGJH-WZUFQYTHSA-N
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Description

4-Bromobenzaldehydesemicarbazone is a thiosemicarbazone derivative synthesized by condensing 4-bromobenzaldehyde with thiosemicarbazide. Its molecular structure features a bromine substituent on the phenyl ring, which contributes to its electronic and steric properties. The crystal structure reveals intramolecular hydrogen bonds (N–H⋯N/O) forming S(5) and S(6) ring motifs, as well as dimerization via intermolecular N–H⋯S interactions .

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

[(Z)-(4-bromophenyl)methylideneamino]urea

InChI

InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5-

InChI Key

HSXITYGMCRTGJH-WZUFQYTHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)N)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)Br

Synonyms

4-bromobenzaldehyde semicarbazone
BrBA-SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazone Derivatives

Structural Features

a) Planarity and Dihedral Angles
  • 4-Bromobenzaldehydesemicarbazone : The thiosemicarbazone unit is nearly planar (r.m.s. deviation = 0.0062 Å), with dihedral angles of 9.15° between phenyl rings and 2.07° between the thiosemicarbazone and 2,4-dimethoxyphenyl groups .
  • (E)-4-(Benzyloxy)benzaldehyde Thiosemicarbazone : The hydrazinecarbothioamide unit and phenyl ring exhibit a smaller dihedral angle (6.59°), and the benzyloxy group introduces a larger torsion angle (72.48°) due to steric hindrance .
  • 4-(Dimethylamino)benzaldehyde 4-Ethylthiosemicarbazone: The dimethylamino group reduces planarity, favoring stronger hydrogen-bonded networks (e.g., R22(8) motifs) compared to bromine-substituted analogs .
b) Hydrogen Bonding and Crystal Packing
Compound Hydrogen Bond Motifs Stabilization Features
This compound S(5), S(6), R22(8) Dimerization via N–H⋯S; C–H⋯π interactions
(E)-4-(Benzyloxy)benzaldehyde TS S(5), N–H⋯N/S 2D network via π⋯π stacking (3.90 Å)
4-Fluoroacetophenone-N-propyl TS S(5) Linear chains linked by N–H⋯S

Substituent Effects on Bioactivity

Thiosemicarbazones are known for antimicrobial, antifungal, and antitumor activities. For example:

  • 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone : The benzyloxy group increases steric bulk, possibly reducing membrane permeability but enhancing selectivity for certain targets .
  • 4-(2,4-Dimethoxyphenyl)thiosemicarbazones : Methoxy groups improve solubility but may weaken metal-binding affinity due to electron-donating effects .

Key Research Findings

  • Structural Flexibility : Bromine substituents favor planar configurations, while bulkier groups (e.g., benzyloxy) introduce torsional strain, affecting molecular packing .
  • Pharmacological Potential: Bromine’s electronegativity may enhance cytotoxicity, as seen in related compounds like 4-fluoroacetophenone thiosemicarbazones .
  • Crystal Engineering : Intermolecular interactions (e.g., N–H⋯S vs. π⋯π) dictate solubility and stability, critical for pharmaceutical formulation .

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